N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide
Description
N-(4-Butoxyphenyl)-4-chloro-3-nitrobenzamide is a benzamide derivative characterized by a 4-chloro-3-nitrobenzoyl core substituted with a 4-butoxyphenyl group. This compound shares structural similarities with other benzamide analogs, where variations in the substituent groups influence physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-2-3-10-24-14-7-5-13(6-8-14)19-17(21)12-4-9-15(18)16(11-12)20(22)23/h4-9,11H,2-3,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBDQNKSOCSZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the substitution of the amide hydrogen with a 4-butoxyphenyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The butoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Amides: From nucleophilic substitution reactions.
Carboxylic Acids: From the oxidation of the butoxy group.
Scientific Research Applications
N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and butoxy groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural and Substituent Variations
The benzamide scaffold is common among the analogs, with differences arising in the substituent attached to the phenyl ring. Key compounds for comparison include:
- 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide (CAS 300861-08-9): Features a methoxy group instead of butoxy .
- N-(3-Bromophenyl)-4-chloro-3-nitrobenzamide (CAS 346723-27-1): Contains a bromine atom, enhancing molecular weight and steric bulk .
- N-Butyl-4-chloro-3-nitrobenzamide (CAS 59320-12-6): Replaces the phenyl group with a butyl chain, altering hydrophobicity .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP (XLogP3) | Hydrogen Bond Acceptors | Rotatable Bonds | Melting Point (°C) |
|---|---|---|---|---|---|
| N-(4-Butoxyphenyl)-4-chloro-3-nitrobenzamide* | ~336.7 (calculated) | ~3.5 (estimated) | 4 | 6 | Not reported |
| 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide | 301.7 | 2.8 | 4 | 4 | Not reported |
| N-(3-Bromophenyl)-4-chloro-3-nitrobenzamide | 355.6 | 3.1 | 4 | 4 | Not reported |
| N-Butyl-4-chloro-3-nitrobenzamide | 256.7 | 2.8 | 3 | 4 | Not reported |
*Estimated based on analogs. The butoxyphenyl group increases molecular weight and logP compared to methoxy or bromophenyl substituents, suggesting higher lipophilicity .
Crystallographic and Stability Features
- Crystal Packing : The nitro and chloro groups facilitate intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) and π-π stacking (centroid distances ~3.8 Å), as seen in 4-chloro-3-nitrobenzamide derivatives .
Q & A
Q. What are the optimized synthetic routes for N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the coupling of 4-chloro-3-nitrobenzoic acid derivatives with 4-butoxyaniline. A key step is the amidation reaction, where 4-chloro-3-nitrobenzoyl chloride reacts with 4-butoxyaniline in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Optimization includes:
- Temperature control : Maintaining 0–5°C during acyl chloride formation minimizes side reactions.
- Catalyst use : Triethylamine (TEA) as a base improves coupling efficiency.
- Workup : Precipitation in ice-water followed by recrystallization (methanol/water) enhances purity .
Yields range from 70–85%, with impurities often arising from incomplete nitro-group reduction or hydrolysis of the butoxy group.
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural elucidation employs:
- X-ray crystallography : Monoclinic crystal system (space group P2₁/n), with unit cell parameters a = 8.849 Å, b = 7.547 Å, c = 12.374 Å, and β = 101.18°. Hydrogen-bonding networks (N–H⋯O, C–H⋯O) and π-π stacking (centroid distance: 3.803 Å) stabilize the lattice .
- NMR spectroscopy : Distinct signals for aromatic protons (δ 7.8–8.5 ppm in H NMR) and carbonyl carbons (δ 165–170 ppm in C NMR) confirm regiochemistry.
- Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 349.1 (calculated: 349.08) .
Advanced Research Questions
Q. How do computational methods like DFT explain the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) using the B3LYP functional and 6-311++G(d,p) basis set reveals:
- Frontier molecular orbitals : The HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity, with electron density localized on the nitro and amide groups.
- Electrostatic potential maps : Negative potential regions near the nitro group suggest susceptibility to nucleophilic attack.
- Thermochemical accuracy : DFT-derived atomization energies deviate <3 kcal/mol from experimental data, validating computational models .
Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?
Methodological Answer: Conflicting reports on antimicrobial vs. anticancer activity arise from:
- Assay variability : MIC values (e.g., 8–32 µg/mL against S. aureus) depend on bacterial strain and culture conditions.
- Target specificity : Molecular docking studies (e.g., using AutoDock Vina) show stronger binding to tyrosine kinases (ΔG = -9.2 kcal/mol) than bacterial enzymes.
Resolution strategies:
Q. How do solvation effects influence the compound’s solubility and formulation?
Methodological Answer: Solubility challenges in aqueous media (<0.1 mg/mL at pH 7.4) are addressed via:
- Co-solvent systems : PEG-400/water (1:1) increases solubility to 5 mg/mL.
- Solid dispersion : Spray-drying with polyvinylpyrrolidone (PVP-K30) enhances dissolution rate (85% release in 60 min).
Hirshfeld surface analysis identifies dominant H-bond acceptors (O, Cl) guiding excipient selection .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
